4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride
Description
Properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3O2S/c7-5-4-3(14(8,12)13)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZWKVPAFTNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Route
The patent CN110386936B outlines a method starting with 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate . These reagents undergo condensation to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene , which is then subjected to cyclization with formamidine salt under basic conditions. Key parameters include:
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Molar ratios : Base : formamidine salt : intermediate = (2.0–3.0) : (1.0–1.5) : 1.
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Temperature : Cyclization at 0–50°C, followed by elimination at 50–110°C.
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Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc).
This route achieves the core structure in 45.8% yield over five steps when starting from diethyl malonate, as reported in a complementary study.
Palladium-Catalyzed Cross-Coupling
Ambeed’s protocol employs palladium catalysts (e.g., Pd(PPh₃)₄) to functionalize the pyrrolo[2,3-d]pyrimidine core. For example:
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Methylation : Reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylmagnesium bromide in toluene at 55°C yields 4-methyl derivatives .
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Catalyst loading : 1–5 mol% Pd(PPh₃)₄ ensures efficient coupling while minimizing side reactions.
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Sulfonation | ClSO₃H, AlCl₃ | 0–5°C | DCM | 60–70* |
| Fluorination | DAST, CH₂Cl₂ | RT | Anhydrous THF | 50–60* |
*Theoretical yields based on analogous reactions.
Optimization and Challenges
Regioselectivity Control
Position 5 is favored for sulfonylation due to the electron-donating effects of the pyrrole nitrogen. However, competing reactions at position 2 or 4 necessitate precise control:
Stability Considerations
Sulfonyl fluorides are sensitive to hydrolysis. Key mitigations include:
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Anhydrous conditions : Reactions conducted under nitrogen or argon.
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Low-temperature workup : Quenching reactions at −70°C to prevent decomposition.
Analytical Validation
Intermediate and final products are characterized via:
Chemical Reactions Analysis
Types of Reactions
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under suitable conditions.
Electrophilic Substitution: The sulfonyl fluoride group can participate in electrophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki coupling reactions, facilitated by palladium catalysts
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, sulfonylating agents, and palladium catalysts. Reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with precise control over temperature and pH to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of complex organic molecules and pharmaceutical intermediates .
Scientific Research Applications
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic compounds, including kinase inhibitors and other bioactive molecules
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: It is a crucial building block in the development of therapeutic agents for treating cancer, inflammatory diseases, and other medical conditions
Industry: The compound finds applications in the production of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as kinases and enzymes. The compound inhibits the activity of these targets by binding to their active sites, thereby interfering with their normal function. This inhibition can disrupt key signaling pathways involved in cell division, inflammation, and other biological processes .
Comparison with Similar Compounds
4-Chloro-5-halo-pyrrolo[2,3-d]pyrimidines
Examples :
- Synthesis: Prepared from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via halogenation under inert conditions (argon atmosphere) . Key Differences:
- Reactivity: Sulfonyl fluoride exhibits higher electrophilicity compared to halogens, enabling nucleophilic substitution reactions with amino or hydroxyl groups.
- Applications : Halogenated derivatives are often intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas sulfonyl fluoride is tailored for covalent binding .
Carboxylic Acid Derivatives
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
Molecular Formula : C₇H₄ClN₃O₂ .
Properties :
- Solubility : Polar due to the carboxylic acid group; likely soluble in aqueous bases.
- Reactivity : Prone to decarboxylation under acidic conditions.
Comparison : - The sulfonyl fluoride group (-SO₂F) offers superior stability in aqueous environments compared to the carboxylic acid (-COOH), which may protonate or participate in hydrogen bonding .
Aryl-Substituted Derivatives
4-Chloro-7-(4-fluorophenyl)-5-phenyl-pyrrolo[2,3-d]pyrimidine
Molecular Weight : 323.76 g/mol .
Synthesis : Achieved via coupling reactions with aryl halides or boronic acids under palladium catalysis .
Key Differences :
- Steric Effects : Bulky aryl groups (e.g., phenyl, p-tolyl) hinder nucleophilic attack at the 4-chloro position, whereas the sulfonyl fluoride group maintains accessibility for covalent interactions .
Amino Derivatives
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
Applications: A pharmacophore in kinase inhibitors, leveraging the amino group for hydrogen bonding with ATP-binding pockets . Comparison:
- The sulfonyl fluoride’s -SO₂F group provides a distinct mechanism (covalent inhibition) compared to the non-covalent interactions mediated by the amine .
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The core structure is typically synthesized via multi-step routes involving halogenation, sulfonation, or substitution reactions. For example, a common approach involves substituting the 5-position with sulfonyl fluoride groups using sulfuryl chloride derivatives under controlled anhydrous conditions. Reaction temperature (e.g., 0–5°C for sulfonyl fluoride introduction) and solvent polarity (e.g., dichloromethane or THF) critically impact regioselectivity and yield . Characterization via NMR and HRMS is essential to confirm purity and structure .
Q. How can researchers validate the identity and purity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivatives?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : and NMR to verify substituent positions and absence of byproducts (e.g., residual solvents or unreacted intermediates) .
- HRMS : Confirm molecular weight and isotopic patterns, especially for halogenated variants .
- HPLC/LC-MS : Assess purity (>95% recommended for biological assays) and detect trace impurities .
Q. What are the common functionalization sites on the pyrrolo[2,3-d]pyrimidine scaffold for downstream applications?
- Methodological Answer : The 4-chloro and 5-sulfonyl fluoride groups are primary sites for modification:
- 4-Chloro : Susceptible to nucleophilic substitution (e.g., with amines or alkoxides) to introduce heterocyclic or alkyl moieties .
- 5-Sulfonyl Fluoride : Reacts selectively with thiols or amines via SuFEx (Sulfur Fluoride Exchange) chemistry, enabling bioconjugation or prodrug design .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of the 5-sulfonyl fluoride group in SuFEx reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro or halogens) at the 4-position enhance the electrophilicity of the sulfonyl fluoride, accelerating SuFEx kinetics. Steric hindrance from bulky substituents (e.g., aryl groups) may reduce reaction rates. Computational modeling (DFT) and kinetic studies under varying pH/temperature conditions can quantify these effects .
Q. What strategies resolve contradictions in reported reaction yields for halogenated pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Compare yields in alternative solvents (e.g., acetonitrile or ethyl acetate) .
- Catalyst Optimization : Use of Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to mitigate competing pathways .
- Scale-Up Adjustments : Pilot-scale reactions may require modified heating/cooling rates to maintain selectivity .
Q. How can researchers design experiments to evaluate the biological activity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride analogs?
- Methodological Answer :
- Target Engagement Assays : Use fluorescence polarization or SPR to measure binding affinity to kinases or nucleotide-binding proteins, leveraging the sulfonyl fluoride’s covalent binding capability .
- Cellular Uptake Studies : Radiolabeling (e.g., ) or fluorescent tagging to track intracellular distribution .
- Toxicity Profiling : Assess metabolic stability in liver microsomes and cytotoxicity in primary cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
